molecular formula C16H9F6NO2S2 B12608491 N-[3,5-Bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide CAS No. 646040-63-3

N-[3,5-Bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide

Cat. No.: B12608491
CAS No.: 646040-63-3
M. Wt: 425.4 g/mol
InChI Key: ZTSUCTIZNAYREX-UHFFFAOYSA-N
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Description

N-[3,5-Bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide is a compound known for its unique chemical structure and properties It features a benzothiophene core, which is a sulfur-containing heterocycle, and a sulfonamide group attached to a phenyl ring substituted with trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the benzothiophene core, which can be achieved through cyclization reactions involving sulfur-containing precursors. The trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[3,5-Bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzothiophene core can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3,5-Bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the trifluoromethyl groups enhance its lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its trifluoromethyl groups further enhance its stability and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

646040-63-3

Molecular Formula

C16H9F6NO2S2

Molecular Weight

425.4 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide

InChI

InChI=1S/C16H9F6NO2S2/c17-15(18,19)10-6-11(16(20,21)22)8-12(7-10)23-27(24,25)14-5-9-3-1-2-4-13(9)26-14/h1-8,23H

InChI Key

ZTSUCTIZNAYREX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)S(=O)(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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